molecular formula C9H4Cl2INO2S B1423535 8-Chloro-3-iodoquinoline-5-sulfonyl chloride CAS No. 1334147-97-5

8-Chloro-3-iodoquinoline-5-sulfonyl chloride

Cat. No.: B1423535
CAS No.: 1334147-97-5
M. Wt: 388.01 g/mol
InChI Key: FEXXMZMDBZKNNE-UHFFFAOYSA-N
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Description

8-Chloro-3-iodoquinoline-5-sulfonyl chloride is a multifunctional chemical building block designed for advanced organic synthesis and drug discovery. As a sulfonyl chloride, it is highly reactive towards nucleophiles, enabling efficient conjugation with amines to form sulfonamides, and with alcohols to form sulfonate esters. The presence of both chloro and iodo substituents on the quinoline core offers distinct advantages; the chloro group can act as a leaving group in substitution reactions, while the iodo group is highly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings. This allows researchers to construct complex molecular architectures and hybrid systems from a single, versatile intermediate . Compounds based on the quinoline scaffold are of significant interest in medicinal chemistry due to their broad bioactivity . The primary research value of this reagent lies in its application to create novel sulfonamide derivatives for screening as potential therapeutic agents. Such derivatives are investigated for their ability to disrupt metal-dependent enzymatic pathways and have shown promise in areas including oncology and infectious disease research, particularly against antibiotic-resistant strains . This compound must be stored in an inert atmosphere at 2-8°C to maintain stability . This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

8-chloro-3-iodoquinoline-5-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4Cl2INO2S/c10-7-1-2-8(16(11,14)15)6-3-5(12)4-13-9(6)7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEXXMZMDBZKNNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1S(=O)(=O)Cl)C=C(C=N2)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4Cl2INO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

8-Chloro-3-iodoquinoline-5-sulfonyl chloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C9H5ClINO2S
  • CAS Number : 1334147-97-5

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The sulfonyl chloride group is known for its electrophilic nature, which allows it to form covalent bonds with nucleophiles in biological systems. This reactivity can lead to inhibition of specific enzymes or alteration of signaling pathways.

Biological Activities

Research has demonstrated that this compound exhibits a range of biological activities:

  • Antimicrobial Activity :
    • The compound has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In one study, derivatives of 8-hydroxyquinoline, which share structural similarities with this compound, exhibited minimum inhibitory concentrations (MIC) as low as 1×1061\times 10^{-6} mg/mL against resistant strains .
  • Anticancer Properties :
    • In vitro studies have indicated that the compound can inhibit the growth of cancer cell lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer). Notably, one derivative demonstrated comparable efficacy to standard chemotherapeutics like cisplatin .
  • Enzyme Inhibition :
    • The sulfonyl chloride moiety allows for the selective inhibition of enzymes involved in various metabolic pathways. For instance, it has been shown to inhibit xanthine oxidase and cyclooxygenase enzymes, which are crucial in inflammatory responses .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference
AntimicrobialStaphylococcus aureusMIC = 1×1061\times 10^{-6} mg/mL
AnticancerMDA-MB-231Comparable efficacy to cisplatin
Enzyme InhibitionXanthine oxidaseSignificant inhibition

Case Study: Anticancer Activity

A detailed study investigated the anticancer effects of various derivatives of 8-hydroxyquinoline, including those related to this compound. The research found that one specific derivative not only inhibited cell proliferation but also induced apoptosis in cancer cells by modulating key regulatory proteins such as P53 and BAX .

Case Study: Antimicrobial Efficacy

Another study evaluated the antimicrobial properties against a panel of resistant bacterial strains. The results indicated that certain derivatives exhibited enhanced activity compared to traditional antibiotics, suggesting a potential role in treating multidrug-resistant infections .

Scientific Research Applications

Pharmaceutical Applications

  • Antimicrobial Activity : Research indicates that derivatives of 8-chloro-3-iodoquinoline-5-sulfonyl chloride exhibit significant antimicrobial properties. Studies have shown that related compounds possess moderate to high activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens .
  • Antimalarial Activity : Compounds derived from this sulfonyl chloride have been evaluated for their antimalarial properties against Plasmodium falciparum. The results demonstrate that several derivatives exhibit IC50 values below 50 μM, indicating potent antimalarial activity .
  • Anticancer Potential : The compound has also been investigated for its anticancer activities. Specific derivatives have shown effectiveness against various cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon carcinoma), and HeLa (cervical carcinoma). Notably, some derivatives displayed selectivity towards MCF-7 cells, suggesting potential for targeted cancer therapies .
CompoundActivity TypeIC50 Value (μM)Target Organism/Cell Line
Compound 1Antimicrobial< 50MRSA
Compound 2Antimalarial< 50Plasmodium falciparum
Compound 3Anticancer< 20MCF-7 (breast cancer)
Compound 4Antimicrobial< 100E. coli
Compound 5Anticancer< 30HCT-116 (colon carcinoma)

Synthetic Methodologies

The versatility of this compound extends to its role as a building block in the synthesis of more complex molecules. Recent studies have utilized ultrasound-assisted synthesis techniques to create new derivatives efficiently, enhancing yields and reducing reaction times . This method exemplifies the trend towards greener chemistry practices in pharmaceutical synthesis.

Comparison with Similar Compounds

Key Comparison Points:

Chlorine at position 8 (hypothetically in the target compound) may enhance lipophilicity compared to fluorine . Methyl vs. Halogen: 3-Methylquinoline-8-sulfonyl chloride’s methyl group improves metabolic stability but reduces electrophilicity compared to halogenated analogs .

Backbone Differences: Quinoline vs. Isoquinoline: Isoquinoline derivatives (e.g., isoquinoline-5-sulfonyl chloride) exhibit distinct electronic properties due to the fused benzene ring’s position, affecting binding affinity in medicinal chemistry .

Functional Group Positioning: Sulfonyl chloride at position 5 (vs. 8) alters steric accessibility. For example, 3-methylquinoline-8-sulfonyl chloride’s sulfonyl group at position 8 may hinder reactions at the quinoline core .

Salts and Stability: Hydrochloride salts (e.g., isoquinoline-5-sulfonyl chloride hydrochloride) improve crystallinity and shelf life but require careful pH control during synthesis .

Preparation Methods

Synthesis of 8-Chloro-3-iodoquinoline Core

The 8-chloro-3-iodoquinoline intermediate is typically synthesized by halogenation of quinoline derivatives under controlled conditions:

  • Halogenation Reaction: According to literature, 8-chloro-3-iodoquinoline can be prepared by regioselective iodination of 8-chloroquinoline using iodine and tert-butyl hydroperoxide in 1,2-dichloroethane at 120°C for 24 hours, achieving yields up to 92%.

  • Alternative Methods: Other methods involve the use of N-iodosuccinimide (NIS) for iodination at the 3-position of 8-substituted quinolines under mild conditions, with subsequent purification by silica gel chromatography.

Introduction of the Sulfonyl Chloride Group at Position 5

The sulfonyl chloride group is introduced via sulfonation followed by chlorination, often using chlorosulfonic acid or other chlorinating agents:

  • Sulfonation: The quinoline derivative is reacted with chlorosulfonic acid to introduce the sulfonyl group at the 5-position. This reaction is typically carried out under anhydrous conditions and controlled temperature to avoid overreaction or ring degradation.

  • Chlorination of Sulfonic Acid to Sulfonyl Chloride: The sulfonic acid intermediate is converted to the sulfonyl chloride using chlorinating agents such as thionyl chloride, phosphorus oxychloride, phosphorus pentachloride, or bis(trichloromethyl) carbonate. The choice of chlorinating agent affects reaction conditions, yield, and environmental impact.

  • Innovative Chlorination Method: A recent environmentally friendly method uses bis(trichloromethyl) carbonate as a chlorinating agent under organic base catalysis at temperatures from 0 to 100°C for 1 to 10 hours, avoiding the generation of corrosive gases typical of traditional chlorinating agents.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 8-chloro-3-iodoquinoline-5-sulfonyl chloride, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves sulfonation and halogenation of quinoline derivatives. Key parameters include temperature control (0–5°C for sulfonation to minimize side reactions) and stoichiometric ratios of chlorinating agents (e.g., SOCl₂). Yield optimization requires rigorous purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient). Reaction progress should be monitored by TLC or HPLC. For sulfonyl chloride formation, anhydrous conditions are critical to prevent hydrolysis .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

  • Methodological Answer :

  • ¹H/¹³C NMR : Focus on aromatic proton environments (δ 7.5–9.0 ppm for quinoline protons) and sulfonyl chloride signals (δ ~3.5 ppm for SO₂Cl).
  • IR : Confirm S=O stretching vibrations (~1360 cm⁻¹ and 1180 cm⁻¹).
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ for C₉H₅ClINOS₂) and isotopic patterns (iodine, chlorine).
  • Elemental Analysis : Ensure <1% deviation from theoretical C/H/N/S values. Cross-reference with known quinoline sulfonyl chloride derivatives to validate assignments .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Use fume hoods and personal protective equipment (nitrile gloves, chemical-resistant lab coats). Avoid skin contact due to potential irritation/sensitization risks. In case of exposure, rinse with copious water (15+ minutes) and seek medical evaluation. Store in airtight containers under inert gas (argon) to prevent moisture-induced degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions between theoretical reactivity predictions and experimental outcomes for nucleophilic substitution reactions involving this sulfonyl chloride?

  • Methodological Answer : Discrepancies may arise from steric hindrance (bulky iodine at position 3) or solvent polarity effects. Systematic approaches include:

  • Kinetic Studies : Vary nucleophile concentration (e.g., amines, thiols) to assess rate dependence.
  • Computational Modeling : Use DFT calculations (e.g., Gaussian) to map transition-state geometries and identify steric/electronic barriers.
  • Control Experiments : Compare reactivity with analogous compounds lacking iodine or chlorine substituents. Validate findings with multiple characterization techniques (e.g., X-ray crystallography for product confirmation) .

Q. What strategies are recommended for optimizing regioselectivity in reactions involving this compound’s multiple reactive sites (e.g., sulfonyl chloride vs. iodine substituents)?

  • Methodological Answer :

  • Protecting Groups : Temporarily block the sulfonyl chloride with tert-butyl groups to direct reactivity toward iodine.
  • Catalytic Systems : Use Pd/Cu catalysts for selective cross-coupling at the iodine site (e.g., Sonogashira or Suzuki reactions).
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) favor sulfonamide formation, while non-polar solvents (toluene) may enhance halogen reactivity. Monitor selectivity via LC-MS and adjust conditions iteratively .

Q. How should researchers address inconsistencies in spectroscopic data (e.g., unexpected splitting patterns in NMR) for derivatives of this compound?

  • Methodological Answer :

  • Dynamic Effects : Assess temperature-dependent NMR to detect conformational exchange (e.g., hindered rotation around the sulfonyl group).
  • Isotopic Labeling : Synthesize deuterated analogs to simplify spectral interpretation.
  • Collaborative Validation : Compare data across multiple instruments/labs to rule out calibration errors. Cross-check with computational NMR simulations (e.g., ACD/Labs) .

Q. What experimental designs are suitable for studying the hydrolytic stability of this sulfonyl chloride under varying pH conditions?

  • Methodological Answer :

  • Kinetic Profiling : Conduct time-resolved UV-Vis spectroscopy (λ = 260–300 nm) in buffered solutions (pH 1–13).
  • Degradation Products : Isolate hydrolyzed products (e.g., sulfonic acid) via SPE cartridges and characterize by LC-MS.
  • Activation Energy Calculation : Perform Arrhenius analysis using data from controlled-temperature experiments (25–60°C) .

Methodological Notes

  • Data Reproducibility : Document all experimental parameters (e.g., stirring rate, drying time) to ensure reproducibility, as minor variations can significantly impact outcomes .
  • Literature Cross-Referencing : Prioritize peer-reviewed journals for benchmarking data, avoiding non-validated sources .
  • Ethical Compliance : Adhere to institutional guidelines for hazardous waste disposal and ethical review of experimental protocols .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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